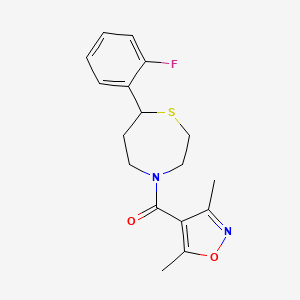

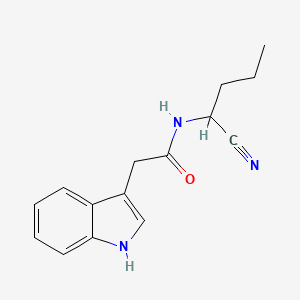

(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a compound that belongs to a class of compounds capable of activating TRPM8 ion channels . These channels play an important role as sensors for temperature and are widely distributed in different tissues . The compound can induce a sensation of coldness and is used in consumer products to provide a cooling effect .

Wissenschaftliche Forschungsanwendungen

Novel Compounds and Antitumor Activity

Synthesis and Evaluation of Antitumor Compounds : Research has focused on the synthesis of novel compounds for antitumor applications. For instance, novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting TrxR have shown promising chemotherapeutic tools relevant to small-cell lung carcinoma (SCLC) management. These compounds have demonstrated significant in vitro antitumor activity, being more effective than cisplatin against a panel of human cancer cell lines, especially against aggressive and intrinsically resistant SCLC cells. The mechanism of action includes the ability to accumulate in cancer cells and selectively target Thioredoxin (TrxR), leading to cancer cell death through apoptosis (Pellei et al., 2023).

Catalysis and Synthesis Methodologies

Catalyst and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of certain compounds through catalyst- and solvent-free conditions has been developed. This includes the synthesis of compounds like (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its application as a strategic intermediate for further chemical transformations. Theoretical and crystallographic analyses support the efficiency of this method (Moreno-Fuquen et al., 2019).

Antioxidant Properties

Synthesis and Antioxidant Activity : Research into the synthesis of compounds with potential antioxidant properties has been conducted. Compounds such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives have been synthesized and evaluated for their in vitro antioxidant activities. These studies have shown that synthesized compounds exhibit significant antioxidant power, with some compounds being highlighted as promising molecules due to their potent antioxidant properties (Çetinkaya et al., 2012).

Structural Characterization and Theoretical Studies

Structural and DFT Studies : The synthesis and structural characterization of compounds, including their boric acid ester intermediates, have been explored. This includes confirming structures through spectroscopic methods and single-crystal X-ray diffraction. Theoretical studies using density functional theory (DFT) have been conducted to analyze molecular structures, electrostatic potentials, and physicochemical properties, providing insights into the characteristics of these compounds (Huang et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-11-16(12(2)22-19-11)17(21)20-8-7-15(23-10-9-20)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXPJPDJHPBRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)

![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2905157.png)

![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2905165.png)

![4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide](/img/structure/B2905166.png)